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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address low signal

intensity in their sequencing data.

Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity in my sequencing run?

Low signal intensity can stem from several stages of the sequencing workflow, including library

preparation, reagent handling, and instrument performance.[1][2][3][4] Key factors include

inaccurate library quantification, poor library quality (e.g., presence of contaminants or adapter

dimers), improper denaturation of the library, use of expired or improperly handled reagents,

and issues with the sequencing instrument's fluidics or hardware.[1][5][6]

Q2: How does library quantification affect signal intensity?

Accurate library quantification is critical for achieving optimal cluster density and, consequently,

robust signal intensity.[1][7] Overestimation of library concentration can lead to underclustering,

resulting in sparse clusters on the flow cell and weak signal.[8] Conversely, underestimation

can cause overclustering, where clusters are too dense, leading to poor resolution and reduced

signal quality.[7][8] Spectrophotometric methods like NanoDrop can overestimate library

concentration by measuring all nucleic acids, including single-stranded DNA and free

nucleotides; therefore, fluorometric methods (e.g., Qubit) or qPCR are recommended for more

accurate quantification of sequencing-competent molecules.[7][8]
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Q3: Can the quality of my starting DNA/RNA sample impact signal intensity?

Yes, the quality of the initial sample is fundamental. Poor quality starting material, such as

degraded or contaminated DNA/RNA, can lead to inefficient library preparation, resulting in

lower library yields and consequently, low signal intensity.[4][9][10] Contaminants like salts,

phenol, or ethanol can inhibit the enzymatic reactions crucial for library construction.[3][9]

Q4: My signal intensity is low, specifically in Read 2. What could be the cause?

Low intensity and poor quality scores that appear specifically at the beginning of Read 2 are

often due to issues with the paired-end turnaround chemistry or poor priming of the Read 2

sequencing primer.[11] This can be caused by problems with the instrument's fluidics system or

issues with the reagent cartridge.[11]

Q5: What is the impact of low nucleotide diversity on signal intensity?

Low diversity libraries, such as those from amplicon sequencing, can pose challenges for

Illumina sequencing platforms. Nucleotide diversity is crucial, especially in the initial cycles, for

accurate matrix correction and base calling.[12][13] Low diversity can lead to skewed software

performance, poor base calling, and reduced data quality, which can manifest as low signal

intensity.[13] Spiking in a balanced library like PhiX is a common strategy to mitigate this.[12]

[14]

Troubleshooting Guides
Issue 1: Low Signal Intensity Across the Entire Flow Cell
This issue often points to a systemic problem affecting the entire sequencing run. The following

troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low Signal Intensity
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Low Signal Intensity Observed

Check Library Quantification Method & Results

Quantification Accurate?

Assess Library Quality (e.g., Bioanalyzer, TapeStation)

Library Profile as Expected?

Review Denaturation Protocol

NaOH Fresh & Correct Concentration?

Verify Reagent Integrity

Reagents Expired or Improperly Thawed?

Investigate Instrument Performance

Instrument Fluidics Check Passed?

Used Spectrophotometer (e.g., NanoDrop)?

Re-quantify with Fluorometer (Qubit) or qPCR

 Yes

 Yes  No

 Yes

Re-prepare Library

 No

 Yes

Prepare Fresh NaOH & Re-denature

 No

 No

Use New, Validated Reagents

 Yes

Contact Technical Support for Instrument Check

 No

Re-run with Optimized Parameters

 Yes
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Localized Low Signal

Inspect Flow Cell for Debris/Scratches

Flow Cell Clear?

Check Flow Cell Gasket/Seating

Gasket Seated Correctly?

Perform Instrument Volume/Fluidics Test

Fluidics Test Passed?

 Yes

Clean Flow Cell Stage

 No

 Yes

Reseat or Replace Gasket/Flow Cell

 No

Contact Technical Support for Fluidics Issue

 No

Re-run with New Flow Cell

 Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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